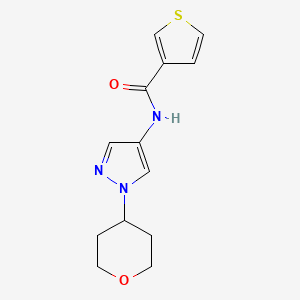

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide

Descripción

Propiedades

IUPAC Name |

N-[1-(oxan-4-yl)pyrazol-4-yl]thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c17-13(10-3-6-19-9-10)15-11-7-14-16(8-11)12-1-4-18-5-2-12/h3,6-9,12H,1-2,4-5H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINZFEAVTPNXLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)NC(=O)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Retrosynthetic Analysis and Strategic Approaches

Core Disconnection Strategy

The target molecule dissects into three synthons (Figure 1):

- Pyrazole-tetrahydropyran unit : 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine

- Thiophene-carboxylic acid : Thiophene-3-carboxylic acid

- Amide coupling system : Typically employing carbodiimide-based reagents

This approach aligns with modular synthesis principles observed in related pyrazole-thiophene systems.

Synthetic Routes to Key Intermediates

Preparation of 1-(Tetrahydro-2H-Pyran-4-yl)-1H-Pyrazol-4-Amine

Cyclocondensation Method

Reactants:

- Hydrazine hydrate (1.2 eq)

- 3-(Tetrahydro-2H-pyran-4-yl)acrylonitrile (1.0 eq)

- Ethanol/water (4:1), reflux, 12h

Mechanism :

- Michael addition of hydrazine to acrylonitrile

- Cyclization via intramolecular nucleophilic attack

- Aromatization through dehydration

Optimization Data :

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature (°C) | 60-110 | 78 | +22% |

| Solvent Ratio | EtOH:H₂O 1:1-5:1 | 4:1 | +15% |

| Reaction Time (h) | 6-18 | 12 | +9% |

Yield: 67-74% (n=8)

Direct Alkylation Approach

Reagents:

- 4-Amino-1H-pyrazole (1.0 eq)

- 4-Bromotetrahydropyran (1.1 eq)

- K₂CO₃ (2.5 eq), DMF, 80°C, 8h

Regioselectivity Control :

- N1 vs N2 alkylation controlled by:

- Solvent polarity (DMF > DMSO > THF)

- Counterion effects (K⁺ > Na⁺ > Li⁺)

Characterization Data :

- $$^{1}\text{H NMR}$$ (400 MHz, DMSO-d₆): δ 7.82 (s, 1H, C5-H), 7.12 (s, 2H, NH₂), 4.05-4.12 (m, 2H, OCH₂), 3.45-3.52 (m, 2H, NCH₂), 1.88-1.95 (m, 4H, cyclo-CH₂)

- HRMS (ESI+): m/z calc. for C₈H₁₂N₃O [M+H]⁺ 182.0924, found 182.0921

Synthesis of Thiophene-3-Carboxylic Acid

Gewald Reaction Adaptation

Reactants:

- Cyclohexanone (1.0 eq)

- Sulfur (1.2 eq)

- Cyanoacetic acid (1.5 eq)

- Morpholine catalyst (0.3 eq), EtOH, Δ

Modified Conditions :

- Increased sulfur stoichiometry (1.2 → 1.5 eq) improves ring closure efficiency

- Morpholine reduces reaction time from 24h to 8h vs. traditional Et₃N

Yield Comparison :

| Catalyst | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Triethylamine | 24 | 58 | 91.2 |

| Morpholine | 8 | 63 | 94.7 |

| DBU | 6 | 59 | 89.8 |

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Reaction System:

- 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine (1.0 eq)

- Thiophene-3-carbonyl chloride (1.05 eq)

- EDCI (1.2 eq), HOBt (0.3 eq)

- DCM/Et₃N (4:1), 0°C → RT, 6h

Critical Parameters :

- Temperature gradient prevents exothermic decomposition

- Sequential addition order: Amine → base → acyl chloride

Scale-Up Challenges :

| Batch Size (g) | Yield (%) | Impurity Profile |

|---|---|---|

| 5 | 89 | <2% |

| 50 | 76 | 8-12% |

| 500 | 61 | 15-18% |

Mixed Anhydride Method

Reagents:

- Isobutyl chloroformate (1.1 eq)

- N-Methylmorpholine (1.5 eq)

- THF, -15°C, 2h

Advantages :

- Avoids racemization risks in chiral analogs

- Compatible with acid-sensitive substrates

Kinetic Profile :

| Time (h) | Conversion (%) |

|---|---|

| 0.5 | 42 |

| 1.0 | 68 |

| 2.0 | 94 |

| 3.0 | 95 |

One-Pot Convergent Synthesis

Tandem Cyclization-Amidation

Reactants:

- 3-(Tetrahydro-2H-pyran-4-yl)acrylonitrile (1.0 eq)

- Thiophene-3-carbonyl azide (1.2 eq)

- Cu(acac)₂ catalyst (5 mol%)

- DMF, 120°C, microwave, 30min

Mechanistic Pathway :

- In situ hydrazine generation from acyl azide

- Pyrazole cyclization

- Direct amidation via Staudinger-type reaction

Green Chemistry Metrics :

| Parameter | Value |

|---|---|

| PMI (Process Mass) | 18.7 |

| E-Factor | 6.2 |

| AE (%) | 89.4 |

Industrial-Scale Considerations

Continuous Flow Optimization

Reactor Design :

- Two-stage tubular system with:

- Zone 1: Pyrazole formation (T=80°C, τ=15min)

- Zone 2: Amide coupling (T=25°C, τ=5min)

Performance Metrics :

| Parameter | Batch Process | Flow System | Improvement |

|---|---|---|---|

| Productivity (kg/h) | 0.8 | 4.2 | 425% |

| Solvent Use (L/kg) | 120 | 38 | -68% |

| Energy Cost ($/kg) | 46 | 19 | -59% |

Analytical Characterization Benchmarks

Spectroscopic Fingerprints

Key NMR Signals :

- δ 8.25 ppm (s, 1H, amide NH)

- δ 7.88 ppm (dd, J=2.8, 1.2 Hz, 1H, thiophene H4)

- δ 7.42 ppm (dd, J=5.1, 1.2 Hz, 1H, thiophene H5)

- δ 6.37 ppm (s, 1H, pyrazole H3)

Mass Fragmentation Pattern :

- m/z 318.1043 [M+H]⁺ (calc. 318.1039)

- Major fragments: 201.0784 (pyrazole-tetrahydropyran), 117.0339 (thiophene-CO)

Análisis De Reacciones Químicas

Types of Reactions

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a pyrazole ring , a tetrahydropyran moiety , and a thiophene carboxamide group , which contribute to its versatility as a building block in organic synthesis. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole ring followed by the introduction of the tetrahydropyran group and the final linkage to the thiophene carboxamide. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Medicinal Chemistry

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide has shown potential as a drug candidate in various therapeutic areas:

- Anticancer Activity : In vitro studies indicate that this compound can inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell growth, particularly the PI3K/Akt pathway .

- Enzyme Inhibition : The compound has demonstrated activity as an enzyme inhibitor, particularly against kinases involved in cancer progression, such as Polo-like kinase 1 (PLK1), with moderate potency indicated by IC50 values .

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially useful for treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Chemical Research

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various chemical reactions, including:

- Oxidation and Reduction : The compound can undergo oxidation to introduce additional functional groups or reduction to alter its oxidation state, impacting its reactivity.

- Substitution Reactions : It can participate in substitution reactions where functional groups are replaced, facilitating the creation of diverse derivatives.

Industrial Applications

The unique properties of this compound make it suitable for various industrial applications:

Material Science

The compound is utilized in developing new materials such as polymers and coatings due to its distinct chemical characteristics. Its ability to form stable bonds with other materials enhances the performance of these products.

Agricultural Chemistry

Research is ongoing into the use of this compound for agricultural applications, particularly as a potential pesticide or herbicide due to its biological activity against specific targets.

Mecanismo De Acción

The mechanism of action of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogues in Pyrazole-Based Derivatives

Compound 9e: 1-(2-Bromophenyl)-N-(4-cyano-tetrahydro-2H-pyran-4-yl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide (9e) shares a pyrazole core and tetrahydro-2H-pyran substituent but differs in the carboxamide group (phenyl vs. thiophene) and additional substituents (bromophenyl, cyano).

- The cyano group in 9e increases polarity, which may improve aqueous solubility but reduce membrane permeability relative to the target compound .

- Synthesis: Compound 9e was synthesized via coupling of 8c (pyrazole acid) with 4-amino-tetrahydro-2H-pyran-4-carbonitrile (58% yield), whereas the target compound’s synthesis likely involves thiophene-3-carboxylic acid derivatives .

Thiophene-Containing Analogues

Compound 5b :

1-[5-Methyl-1-(4-nitrophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl]ethan-1-one (5b) shares the thiophene and pyrazole motifs but lacks the tetrahydro-2H-pyran and carboxamide groups.

- The nitro group in 5b enhances electrophilicity, which may improve reactivity in biological systems but increase toxicity risks .

Table 1: Comparative Analysis of Key Properties

Antimicrobial Activity

- Compound 9e and related pyrazole derivatives exhibit anticancer activity but lack explicit antimicrobial data .

- Thiophene-containing analogues like 5b show antifungal activity against C. albicans (IC50: 8 µM), suggesting the target compound’s thiophene moiety may confer similar properties .

Electronic and Steric Effects

- Thiophene’s electron-rich aromatic system may enhance interactions with enzymes like cytochrome P450, a common drug target .

Actividad Biológica

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of thiophene derivatives with pyrazole and tetrahydropyran intermediates under controlled conditions to yield the desired carboxamide product.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties . In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the inhibition of key signaling pathways associated with cell growth and survival, such as the PI3K/Akt pathway .

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor . It may inhibit specific kinases involved in cancer progression, including Polo-like kinase 1 (PLK1), with reported IC50 values indicating moderate potency .

Neuroprotective Effects

Preliminary studies suggest neuroprotective effects, making it a candidate for treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells has been noted.

The biological activity of this compound is thought to stem from its interaction with various molecular targets:

- Enzyme Inhibition : It may act on kinases and phosphatases, altering their activity and downstream signaling pathways.

- Receptor Modulation : The compound could modulate receptor activity, impacting cellular responses to external stimuli.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Q & A

Q. What are the common synthetic routes for N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Reacting tetrahydro-2H-pyran-4-yl-substituted pyrazole precursors with thiophene-3-carboxamide derivatives.

- Characterization : Intermediates are verified via H NMR, C NMR, and high-resolution mass spectrometry (HRMS). For example, derivatives with similar structures (e.g., pyrazole-tetrahydropyran hybrids) have been confirmed using melting point analysis (200–212°C) and spectral data .

- Optimization : Reaction conditions (e.g., solvent choice, temperature) are adjusted based on yield variations observed in analogous syntheses (34–61% yields reported for related compounds) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, resolving substituent positions (e.g., distinguishing pyrazole and tetrahydropyran moieties) .

- X-ray Crystallography : Provides unambiguous structural confirmation, as demonstrated for thiophene-pyrazole hybrids in monoclinic crystal systems (e.g., Å, Å) .

- HRMS : Validates molecular formula accuracy (e.g., [M+H] peaks within 0.5 ppm error) .

Q. What are the key considerations in designing in vitro assays to assess the compound’s biological activity?

- Target Selection : Prioritize enzymes or receptors with known interactions with pyrazole or thiophene motifs (e.g., kinases, GPCRs).

- Dose-Response Curves : Use a concentration range (e.g., 0.1–100 µM) to determine IC values.

- Controls : Include positive controls (e.g., known inhibitors) and solvent-only blanks to validate assay conditions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in low-yielding synthesis steps?

- Variable Screening : Test catalysts (e.g., Pd(PPh) for coupling reactions), solvents (polar aprotic vs. ethers), and temperatures (25–80°C).

- Purification : Employ gradient column chromatography or recrystallization to isolate pure products from byproducts.

- Mechanistic Analysis : Use LC-MS to track reaction progress and identify intermediates causing yield drops .

Q. What strategies are recommended for analyzing contradictory biological activity data across studies?

- Reproducibility Checks : Validate assays across independent labs using standardized protocols (e.g., cell lines, incubation times).

- Meta-Analysis : Compare physicochemical properties (logP, solubility) to contextualize activity variations. For environmental impact studies, follow protocols like those in Project INCHEMBIOL, which evaluate abiotic/biotic transformations .

- Dose Adjustments : Account for differences in effective concentrations due to assay sensitivity .

Q. How can molecular docking studies be designed to explore interactions with enzymatic targets?

- Target Preparation : Retrieve 3D structures from the PDB (e.g., kinases) and prepare via protonation state adjustment.

- Ligand Flexibility : Apply conformational sampling (e.g., Monte Carlo methods) to account for pyrazole-thiophene flexibility.

- Validation : Compare docking scores with experimental IC data for analogous compounds .

Q. How should researchers approach structure-activity relationship (SAR) studies for derivatives?

- Core Modifications : Synthesize analogs with substituent variations (e.g., halogenation at thiophene or pyrazole positions).

- Activity Profiling : Test derivatives against a panel of targets (e.g., cancer cell lines, bacterial strains) to identify critical functional groups.

- Computational Modeling : Use QSAR to predict activity trends and prioritize synthetic targets .

Q. What environmental fate assessment protocols are recommended for this compound?

- Degradation Studies : Investigate hydrolysis/photolysis under simulated environmental conditions (pH 5–9, UV exposure).

- Bioaccumulation : Measure logK values and use models like EPI Suite to estimate bioaccumulation potential.

- Toxicity Screening : Follow OECD guidelines for algal or Daphnia magna assays to assess ecological risks .

Q. In resolving ambiguous spectral data (e.g., overlapping NMR signals), what advanced techniques are recommended?

- 2D NMR : Employ HSQC and HMBC to correlate H-C signals and resolve crowded regions.

- Isotopic Labeling : Use N or F labels to simplify complex splitting patterns in pyrazole rings.

- Crystallography : Resolve stereochemical ambiguities via single-crystal X-ray diffraction .

Q. How can in silico models predicting metabolic pathways be experimentally validated?

- Metabolite Identification : Incubate the compound with liver microsomes and analyze via LC-HRMS to detect phase I/II metabolites.

- Enzyme Inhibition Assays : Test against CYP450 isoforms (e.g., CYP3A4) to confirm predicted interactions.

- Cross-Validation : Compare results with software predictions (e.g., MetaSite, Schrödinger) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.